molecular formula C10H18ClNS B3077745 2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride CAS No. 1049678-10-5

2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride

Cat. No. B3077745
M. Wt: 219.78 g/mol
InChI Key: PBDHNUYMPDWISA-UHFFFAOYSA-N
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Description

“2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride” is a chemical compound with the molecular formula C10H18ClNS . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride” can be represented by the InChI code: 1S/C10H17NS.ClH/c1-3-4-6-11-8-10-9(2)5-7-12-10;/h5,7,11H,3-4,6,8H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of “2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride” is 219.77 . It is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Synthesis of Novel Derivatives : Research has been conducted on the synthesis of novel N-substituted-acyl-N-methyl-3-(naphthalene-1-yloxy)-3-(2-thienyl)propanamines, a class of compounds related to duloxetine, a well-known antidepressant. These derivatives are synthesized by piecing together duloxetine with substituted acyl chlorides (Liangxi Li, 2011).

  • Synthesis of Radiolabeled Ligands : Research has focused on synthesizing radiolabeled ligands for NMDA receptor antagonists, such as 3,3-Bis(3-fluorophenyl)-1-propanamine hydrochloride. This is significant for studying the brain's neurochemical systems (S. Moe et al., 1998).

  • Liquid Chromatographic Analysis : Liquid chromatographic and mass spectral analysis has been developed for 1-(3,4-methylenedioxyphenyl)-1-propanamines, helping to distinguish these compounds for forensic and research purposes (J. Deruiter et al., 1990).

Neuropharmacological Applications

  • Monoamine Oxidase Inhibition : Some derivatives, like N-benzyl-N-methyl-2-propynylamine hydrochloride, have been identified as monoamine oxidase inhibitors, potentially useful in neuropharmacology (J. Taylor et al., 1960).

  • Neuroprotective Properties : The preparation of 2-amino-alpha-thienylbenzeneethanamines, such as (+/-)-2-amino-N-methyl-alpha-(3-methyl-2-thienyl)-benzeneethanamine, has been studied for their neuroprotective properties, particularly as noncompetitive NMDA antagonists in models of ischemia-induced hippocampal damage (L. Martin et al., 1994).

Thermodynamic and Thermophysical Properties

  • Physical Properties Study : Studies have been conducted on the thermodynamic and thermophysical properties of organic nitrogen compounds, including 2-methyl-1-propanamine. This research provides valuable data for understanding the properties and behavior of these compounds (A. Das et al., 1993).

Analytical Chemistry Applications

  • Solid-Phase Extraction (SPE) Techniques : Research on the use of molecular imprinted polymer (MIP) - based sorbents for selective extraction of analytes, such as N-methyl-1-phenyl-2-propanamine, has been conducted, enhancing the sensitivity and selectivity of analytical techniques (V. N. Bykov et al., 2017).

Safety And Hazards

The compound has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H318 - Causes serious eye damage, and H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

properties

IUPAC Name

2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NS.ClH/c1-8(2)6-11-7-10-9(3)4-5-12-10;/h4-5,8,11H,6-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDHNUYMPDWISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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